molecular formula C10H14O5 B1661123 Diethyl 2-formyl-1,1-cyclopropanedicarboxylate CAS No. 882-85-9

Diethyl 2-formyl-1,1-cyclopropanedicarboxylate

Cat. No. B1661123
CAS RN: 882-85-9
M. Wt: 214.21 g/mol
InChI Key: MWLAEDWMBJEXGH-UHFFFAOYSA-N
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Description

Diethyl 2-formyl-1,1-cyclopropanedicarboxylate (DEFC) is a bicyclic compound with a cyclopropane ring and a formyl group. It has a molecular formula of C10H14O5 and an average mass of 214.215 Da .


Molecular Structure Analysis

The DEFC molecule contains a total of 29 bonds. There are 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 three-membered ring, 2 esters (aliphatic), and 1 aldehyde (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of DEFC, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results. Its molecular weight is 214.21 g/mol.

Scientific Research Applications

Synthesis of α-Pyrones

Diethyl 2-formylcyclopropane-1,1-dicarboxylate: is utilized in the synthesis of α-pyrones . α-Pyrones are important heterocyclic compounds that serve as core structures in various natural products and pharmaceuticals. The compound’s reactivity allows for the formation of α-pyrones through a series of organic transformations, which are valuable in medicinal chemistry for their biological activities.

Ring-Opening Addition Reactions

This compound participates in ring-opening addition reactions with nucleophilic reagents . Such reactions are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler ones. The ring strain in the cyclopropane moiety of the compound makes it a suitable candidate for these types of reactions.

Preparation of α-Diazo-β-Ketoesters

Diethyl 2-formylcyclopropane-1,1-dicarboxylate: may be used in the preparation of α-diazo-β-ketoesters . These intermediates are versatile in synthetic chemistry and can lead to a variety of products, including cyclopropanes, cycloheptenes, and even ylides, depending on the reaction conditions.

Safety and Hazards

While specific safety and hazard information for DEFC is not available in the search results, related compounds like Diethyl 1,1-cyclopropanedicarboxylate are used as laboratory chemicals and are not recommended for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

diethyl 2-formylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLAEDWMBJEXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336432
Record name Diethyl 2-formyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-formyl-1,1-cyclopropanedicarboxylate

CAS RN

882-85-9
Record name Diethyl 2-formyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Diethyl 2-formyl-1,1-cyclopropanedicarboxylate

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